molecular formula C21H18FN3O2S2 B11285757 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B11285757
M. Wt: 427.5 g/mol
InChI Key: APBXTGUXARJYPA-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aldehyde, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base like potassium carbonate.

    Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate compound with 3-fluorophenylacetic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.

    Pharmacology: Research is ongoing to explore its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.

    Industrial Chemistry: Its derivatives may find applications in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core and fluorophenylacetamide moiety. These interactions may modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thieno[3,2-d]pyrimidine core.

    Benzyl Derivatives: Compounds containing a benzyl group attached to a heterocyclic core.

    Fluorophenylacetamides: Compounds with a fluorophenylacetamide moiety.

Uniqueness

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C21H18FN3O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN3O2S2/c22-15-7-4-8-16(11-15)23-18(26)13-29-21-24-17-9-10-28-19(17)20(27)25(21)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,23,26)

InChI Key

APBXTGUXARJYPA-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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